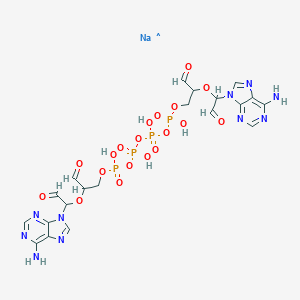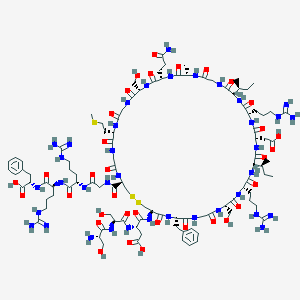
3,5-Dimethoxy-6-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxy-6-nitropyridin-2-amine (commonly known as 2C-N) is a synthetic chemical compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s. 2C-N has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2C-N involves its interaction with the 5-HT2A receptor, which leads to the activation of various intracellular signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal activity, leading to changes in behavior and perception.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2C-N can induce changes in behavior and perception in animal models. It has been shown to produce effects similar to those of other psychedelics, such as LSD and psilocybin. These effects include alterations in mood, perception, and cognition, as well as changes in sensory perception and time perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2C-N in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is the lack of information on its long-term effects and potential toxicity.
Direcciones Futuras
There are several future directions for research on 2C-N. One area of interest is the potential therapeutic use of 2C-N and other psychedelics in the treatment of various mental health disorders, such as depression and anxiety. Another area of interest is the development of new compounds based on the structure of 2C-N, which may have improved pharmacological properties and fewer side effects. Additionally, further research is needed to better understand the mechanisms underlying the effects of 2C-N on the brain and behavior.
Métodos De Síntesis
The synthesis of 2C-N involves several steps, including the reaction of 2-nitropyridine with 3,5-dimethoxyphenylacetonitrile, followed by reduction with sodium borohydride. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
2C-N has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation, perception, and cognition.
Propiedades
Número CAS |
111451-29-7 |
|---|---|
Nombre del producto |
3,5-Dimethoxy-6-nitropyridin-2-amine |
Fórmula molecular |
C7H9N3O4 |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
3,5-dimethoxy-6-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O4/c1-13-4-3-5(14-2)7(10(11)12)9-6(4)8/h3H,1-2H3,(H2,8,9) |
Clave InChI |
AIRWTDWKTMRXSP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(N=C1N)[N+](=O)[O-])OC |
SMILES canónico |
COC1=CC(=C(N=C1N)[N+](=O)[O-])OC |
Sinónimos |
2-Pyridinamine,3,5-dimethoxy-6-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)






![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)


![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)
